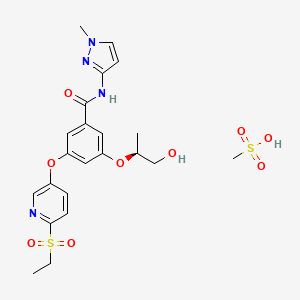

MK-0941

概要

説明

MK-0941は、グルコース恒常性において重要な役割を果たす酵素であるグルコキナーゼの強力な経口活性アロステリック活性化剤です。 グルコキナーゼの活性を高めることで、血糖コントロールを改善し、2型糖尿病の治療に有効であることが示されています .

科学的研究の応用

MK-0941 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has shown promise in improving glycemic control by enhancing the activity of glucokinase, which plays a key role in glucose metabolism. The compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy in reducing blood glucose levels and improving insulin sensitivity .

For example, it can be used as a tool compound to study the role of glucokinase in glucose homeostasis and its regulation in different tissues .

作用機序

MK-0941は、グルコキナーゼのアロステリック部位に結合することにより作用し、グルコキナーゼの活性を高めます。 この活性化は、グルコースからグルコース6リン酸への変換を増加させます。これは解糖系の最初のステップです。 グルコキナーゼの活性を高めることにより、this compoundは肝臓や膵臓におけるグルコースの取り込みと利用を改善し、血糖コントロールを向上させます .

準備方法

MK-0941の合成には、重要な中間体の形成とその後の特定の条件下での反応を含むいくつかのステップが含まれます。 詳細な合成経路と工業生産方法は、機密情報であり、公表されていません。 化合物は、さまざまな試薬や触媒を使用する一連の化学反応によって合成されることが知られています .

化学反応の分析

MK-0941は、次を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。

還元: この化合物は還元反応を起こすこともでき、還元された誘導体の形成につながります。

置換: this compoundは置換反応に参加することができます。この反応では、ある官能基が別の官能基に置き換えられます。 これらの反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究での応用

This compoundは、2型糖尿病の治療におけるその潜在的な治療用途について広く研究されてきました。 グルコース代謝において重要な役割を果たすグルコキナーゼの活性を高めることで、血糖コントロールの改善に期待されています。 この化合物は、さまざまな前臨床および臨床試験で評価されており、血糖値の低下とインスリン感受性の改善における有効性が示されています .

たとえば、グルコキナーゼがグルコース恒常性において果たす役割と、さまざまな組織におけるその調節を研究するためのツール化合物として使用できます .

類似化合物との比較

MK-0941は、グルコキナーゼ活性化剤として知られる化合物のクラスに属しています。 その他の類似の化合物には、ドルザグリチンとピラグリチンが含まれます。 これらの化合物と比較して、this compoundは、グルコキナーゼ活性を高める能力において、その効力と有効性において独特の特性を示しています。 低血糖症、トリグリセリドと血圧の上昇などの特定の副作用が認められています .

類似化合物

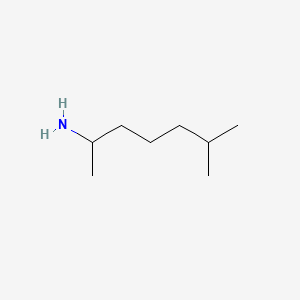

- ドルザグリチン

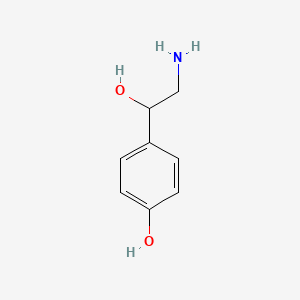

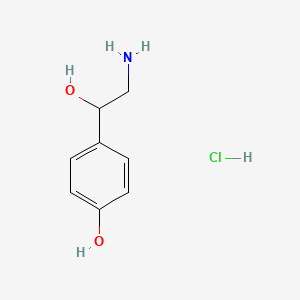

- ピラグリチン

This compoundのユニークな作用機序とその潜在的な治療上の利点は、糖尿病治療の分野における研究開発にとって貴重な化合物となっています .

ご質問や詳細な情報が必要な場合は、お気軽にお問い合わせください!

特性

IUPAC Name |

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137916-97-2 | |

| Record name | MK-0941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

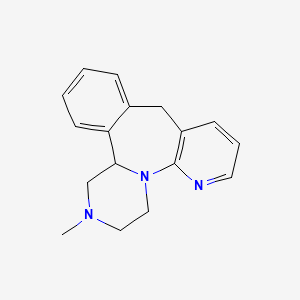

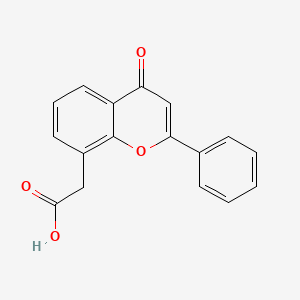

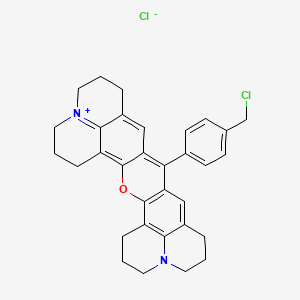

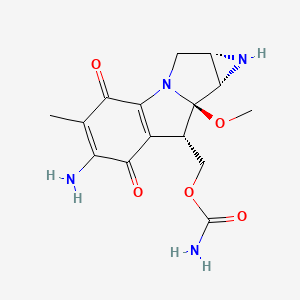

Feasible Synthetic Routes

Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?

A: this compound binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, this compound amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []

Q2: What is the mechanism behind the glucose-lowering activity of this compound in animal models of type 2 diabetes?

A: this compound demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []

Q3: What are the key pharmacokinetic properties of this compound observed in preclinical studies?

A: Preclinical studies in mice and dogs show that orally administered this compound is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.

Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to this compound?

A: Unlike this compound, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to this compound. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.

Q5: Why did chronic treatment with this compound lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?

A: Clinical trials with this compound revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with this compound suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of this compound on glucose control. []

Q6: What is the significance of an efficient, large-scale synthesis for a compound like this compound?

A: Developing an efficient large-scale synthesis for this compound is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of this compound to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.

Q7: How can IVIVC models be used in the development of extended-release formulations of this compound?

A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for this compound. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。